molecular formula C14H11ClF2 B14596858 1-Chloro-4-(1,2-difluoro-1-phenylethyl)benzene CAS No. 59888-11-8

1-Chloro-4-(1,2-difluoro-1-phenylethyl)benzene

Cat. No.: B14596858
CAS No.: 59888-11-8
M. Wt: 252.68 g/mol
InChI Key: WQPUFNDXWJJKIG-UHFFFAOYSA-N
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Description

1-Chloro-4-(1,2-difluoro-1-phenylethyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a 1,2-difluoro-1-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(1,2-difluoro-1-phenylethyl)benzene can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor such as 1-chloro-4-nitrobenzene is reacted with a nucleophile like 1,2-difluoro-1-phenylethylamine under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(1,2-difluoro-1-phenylethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .

Scientific Research Applications

1-Chloro-4-(1,2-difluoro-1-phenylethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(1,2-difluoro-1-phenylethyl)benzene involves its interaction with specific molecular targets. The presence of the chlorine and difluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Chloro-2,4-difluorobenzene
  • 1-Chloro-4-(phenylethynyl)benzene
  • 1,4-Dichlorobenzene

Comparison: 1-Chloro-4-(1,2-difluoro-1-phenylethyl)benzene is unique due to the presence of both chlorine and difluoro groups, which can significantly alter its chemical properties compared to similar compounds. For instance, 1-Chloro-2,4-difluorobenzene lacks the phenylethyl group, which can affect its reactivity and applications .

Properties

CAS No.

59888-11-8

Molecular Formula

C14H11ClF2

Molecular Weight

252.68 g/mol

IUPAC Name

1-chloro-4-(1,2-difluoro-1-phenylethyl)benzene

InChI

InChI=1S/C14H11ClF2/c15-13-8-6-12(7-9-13)14(17,10-16)11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

WQPUFNDXWJJKIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CF)(C2=CC=C(C=C2)Cl)F

Origin of Product

United States

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